molecular formula C9H9F3O B14778879 1,2,4-Trifluoro-3-isopropoxybenzene

1,2,4-Trifluoro-3-isopropoxybenzene

Cat. No.: B14778879
M. Wt: 190.16 g/mol
InChI Key: TWXXMBDYOANEKC-UHFFFAOYSA-N
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Description

1,2,4-Trifluoro-3-isopropoxybenzene is an organic compound with the molecular formula C9H9F3O It is a derivative of benzene, where three hydrogen atoms are replaced by fluorine atoms at positions 1, 2, and 4, and an isopropoxy group is attached at position 3

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,4-Trifluoro-3-isopropoxybenzene can be synthesized through several methods. One common approach involves the reaction of 1,2,4-trifluorobenzene with isopropyl alcohol in the presence of a strong acid catalyst. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as:

Chemical Reactions Analysis

Types of Reactions

1,2,4-Trifluoro-3-isopropoxybenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into partially or fully hydrogenated products.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.

    Substitution: Reagents like sodium hydride (NaH) or organolithium compounds can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various hydrogenated derivatives.

Scientific Research Applications

1,2,4-Trifluoro-3-isopropoxybenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2,4-trifluoro-3-isopropoxybenzene involves its interaction with various molecular targets and pathways. The fluorine atoms in the compound can form strong hydrogen bonds and interact with enzymes or receptors, altering their activity. The isopropoxy group may also contribute to the compound’s overall reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2,4-Trifluoro-3-isopropoxybenzene is unique due to the presence of both fluorine atoms and an isopropoxy group, which impart distinct chemical properties and reactivity. This combination makes it valuable in various applications, particularly in the synthesis of complex organic molecules and the development of new materials.

Properties

Molecular Formula

C9H9F3O

Molecular Weight

190.16 g/mol

IUPAC Name

1,2,4-trifluoro-3-propan-2-yloxybenzene

InChI

InChI=1S/C9H9F3O/c1-5(2)13-9-7(11)4-3-6(10)8(9)12/h3-5H,1-2H3

InChI Key

TWXXMBDYOANEKC-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=CC(=C1F)F)F

Origin of Product

United States

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